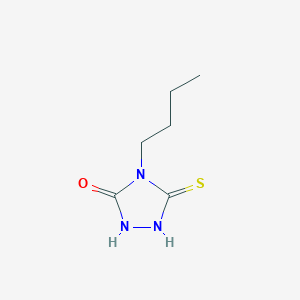

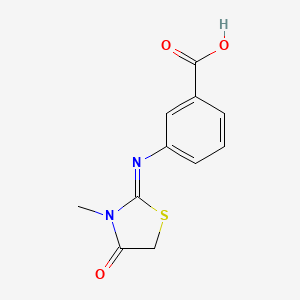

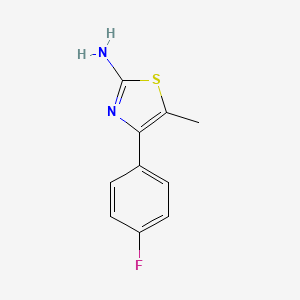

4-butyl-5-mercapto-4H-1,2,4-triazol-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-butyl-5-mercapto-4H-1,2,4-triazol-3-ol, commonly referred to as BMTA, is a small organic molecule with a variety of uses in scientific research. It is a versatile compound, with a wide range of applications in organic synthesis, biochemistry, and molecular biology. BMTA has been found to be a useful tool in the development of new drugs, as well as a potential therapeutic agent for a number of diseases.

Scientific Research Applications

Synthesis and Biological Activity

4-Butyl-5-mercapto-4H-1,2,4-triazol-3-ol derivatives have been extensively studied for their ability to form various biologically active heterocycles. A study by Zhou et al. (2007) synthesized novel 3-(4-ethoxyphenyl)-6-aryl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and 4-(arylmethylidene)amino-5-(4-ethoxyphenyl)-3-mercapto-4H-1,2,4-triazoles, which exhibited inhibitory effects on the growth of wheat and radish radicles, indicating potential plant-growth regulating properties (Zhou et al., 2007).

Antileishmanial Activity

Derivatives of this compound have been theoretically studied and experimentally tested for their antileishmanial activities. Süleymanoğlu et al. (2017) investigated two derivatives against Leishmania infantum promastigotes, where one derivative demonstrated remarkable activity, highlighting the compound's potential in antileishmanial drug development (Süleymanoğlu et al., 2017).

Structural Analysis

The structural intricacies of this compound derivatives provide insights into their extensive hydrogen-bonding capabilities, contributing to their biological activities. Zhang et al. (2004) analyzed the title compound, emphasizing the thione form of the 5-mercapto substituent and the resultant three-dimensional network structure formed by hydrogen bonding (Zhang et al., 2004).

Synthetic Methodologies

The synthesis of this compound derivatives has been refined over the years, providing a rich library of compounds with potential biological activities. Riyadh and Gomha (2020) reviewed two decades of synthesis methods for these derivatives, emphasizing their role in biomedical applications (Riyadh & Gomha, 2020).

Environmental Applications

Beyond biomedical research, this compound derivatives have also found applications in environmental science. For instance, their use as corrosion inhibitors for metals in acidic solutions showcases their versatility and importance in industrial applications (Quraishi & Sardar, 2004).

Future Directions

properties

IUPAC Name |

4-butyl-5-sulfanylidene-1,2,4-triazolidin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3OS/c1-2-3-4-9-5(10)7-8-6(9)11/h2-4H2,1H3,(H,7,10)(H,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGAKWIYWXDCKRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)NNC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368925 |

Source

|

| Record name | 4-butyl-5-mercapto-4H-1,2,4-triazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27106-11-2 |

Source

|

| Record name | 4-butyl-5-mercapto-4H-1,2,4-triazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B1299622.png)

![1-[(2,5-Dimethylphenyl)sulfonyl]piperazine](/img/structure/B1299650.png)